N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide
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Overview
Description
N-(2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic compound with a complex molecular structure, known for its versatile applications in various fields of science, particularly in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic routes for N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide typically involve multi-step organic synthesis processes. Starting with the preparation of the pyrido[2,3-d]pyrimidine core, subsequent steps include selective acylation, thioether formation, and incorporation of fluorophenyl groups. The reaction conditions often require precise control of temperature, pH, and use of catalysts. Industrial production methods scale these synthetic processes, optimizing yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
N-(2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions:
Oxidation
The compound can be oxidized, often using oxidizing agents like hydrogen peroxide or permanganate.
Reduction
Reduction reactions might be carried out using reagents such as lithium aluminum hydride.
Substitution
The thioether group allows for nucleophilic substitutions, particularly under the influence of bases.
Major Products
These reactions yield a range of products, including oxo derivatives, reduced amines, and substituted thioethers.
Scientific Research Applications
This compound is extensively studied for its applications in:
Chemistry
Its complex structure and reactivity make it a subject of study for reaction mechanisms and synthetic strategies.
Biology
It is used in the study of enzyme interactions and protein binding.
Medicine
Its potential as a therapeutic agent is explored in pharmaceutical research, particularly in targeting specific molecular pathways.
Industry
The compound’s unique properties are leveraged in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific interactions at the molecular level. It targets enzymes and proteins, altering their activity through binding interactions. These molecular interactions influence various biochemical pathways, resulting in observable biological effects. The precise mechanism involves the modulation of signaling pathways and molecular recognition processes.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide stands out due to the presence of both the fluorophenyl and thioether groups, providing unique reactivity and binding characteristics. Similar compounds include:
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-acetamide
2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3S/c18-11-3-5-12(6-4-11)26-10-14(23)19-8-9-22-16(24)13-2-1-7-20-15(13)21-17(22)25/h1-7H,8-10H2,(H,19,23)(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEBOQKXUYZWHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)CSC3=CC=C(C=C3)F)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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